molecular formula C8H6N2O2 B3323127 8-Hydroxyquinazoline-4(3H)-one CAS No. 16064-17-8

8-Hydroxyquinazoline-4(3H)-one

Cat. No. B3323127
CAS RN: 16064-17-8
M. Wt: 162.15 g/mol
InChI Key: MQDRJIKLAZSSLF-UHFFFAOYSA-N
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Description

8-Hydroxyquinazoline-4(3H)-one, commonly abbreviated as 8HQ, is an organic compound that is used as a reagent in organic synthesis. 8HQ is a versatile reagent that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. 8HQ is also used in the synthesis of heterocyclic compounds, such as pyridines, quinoxalines, and quinazolines, as well as in the synthesis of polymers. 8HQ is a widely used reagent in the laboratory due to its versatility and low cost.

Scientific Research Applications

8HQ has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. 8HQ has also been used in the synthesis of heterocyclic compounds, such as pyridines, quinoxalines, and quinazolines, as well as in the synthesis of polymers. 8HQ has also been used in the synthesis of a variety of organometallic compounds, including organotin compounds, organocopper compounds, and organomagnesium compounds. 8HQ has also been used in the synthesis of a variety of inorganic compounds, including transition metal complexes, coordination polymers, and metal-organic frameworks.

Mechanism of Action

The mechanism of action of 8HQ is not completely understood. However, it is known that 8HQ can act as a nucleophile, and can react with electrophiles to form covalent bonds. 8HQ can also act as a base, and can deprotonate a variety of substrates, including alcohols, amines, and carboxylic acids. 8HQ can also react with a variety of electrophiles, including aldehydes, ketones, and halides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8HQ are not well understood. However, 8HQ has been shown to inhibit the activity of enzymes involved in the synthesis of purines and pyrimidines, and thus has been used as an antimicrobial agent. 8HQ has also been used as an antioxidant, and has been shown to inhibit the formation of free radicals. 8HQ has also been used as an anti-inflammatory agent, and has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The main advantage of 8HQ is its low cost and its versatility as a reagent. 8HQ is also easy to synthesize, and can be synthesized from 1-hydroxy-2-naphthoic acid using a variety of methods. 8HQ is also non-toxic and non-volatile, making it safe to use in the laboratory. However, 8HQ is relatively unstable and can decompose upon exposure to light or air.

Future Directions

There are several potential future directions for 8HQ research. One potential direction is to explore the use of 8HQ in the synthesis of other compounds, including pharmaceuticals, agrochemicals, and natural products. Another potential direction is to explore the use of 8HQ in the synthesis of heterocyclic compounds, such as pyridines, quinoxalines, and quinazolines. Additionally, further research could be conducted to explore the biochemical and physiological effects of 8HQ, as well as its potential applications as an antimicrobial, antioxidant, and anti-inflammatory agent. Finally, further research could be conducted to explore the use of 8HQ in the synthesis of organometallic compounds, such as organotin compounds, organocopper compounds, and organomagnesium compounds, as well as the synthesis of inorganic compounds, such as transition metal complexes, coordination polymers, and metal-organic frameworks.

properties

IUPAC Name

8-hydroxy-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-6-3-1-2-5-7(6)9-4-10-8(5)12/h1-4,11H,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDRJIKLAZSSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306983
Record name 8-Hydroxy-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxyquinazoline-4(3H)-one

CAS RN

16064-17-8
Record name 8-Hydroxy-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16064-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxy-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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